molecular formula C12H14N2O2S B8487968 2-Morpholino-6-methoxybenzothiazole

2-Morpholino-6-methoxybenzothiazole

Cat. No.: B8487968
M. Wt: 250.32 g/mol
InChI Key: CONJAWVRLSSOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-6-methoxybenzothiazole is a benzothiazole derivative characterized by a morpholino group at the 2-position and a methoxy group at the 6-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring structure, often explored for their pharmacological and material science applications. The morpholino substituent (a six-membered ring containing oxygen and nitrogen) enhances solubility and modulates electronic properties, while the methoxy group influences steric and electronic interactions.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-(6-methoxy-1,3-benzothiazol-2-yl)morpholine

InChI

InChI=1S/C12H14N2O2S/c1-15-9-2-3-10-11(8-9)17-12(13-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

CONJAWVRLSSOQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • 2-Aminobenzothiazole (C₇H₆N₂S): Features an amino (-NH₂) group at the 2-position. This primary amine contributes to higher reactivity and polarity compared to morpholino-substituted analogs .
  • 2-Morpholino-6-methoxybenzothiazole: The morpholino group introduces a tertiary amine and an oxygen atom, likely improving solubility in polar solvents. The methoxy (-OCH₃) group at the 6-position may reduce electrophilicity compared to unsubstituted benzothiazoles.

Data Table: Key Properties of this compound vs. 2-Aminobenzothiazole

Property This compound 2-Aminobenzothiazole
Molecular Formula C₁₂H₁₄N₂O₂S C₇H₆N₂S
Functional Groups Morpholino, Methoxy Amino
Solubility (Polar Solvents) Likely high Moderate
Reactivity Lower electrophilicity High (due to -NH₂)
Firefighting Measures Not specified Water spray, CO₂, foam

Research Findings and Implications

  • Pharmacological Potential: Benzothiazoles with amino groups (e.g., 2-aminobenzothiazole) are studied for anticancer and antimicrobial activity, but their toxicity profiles limit clinical use . The morpholino variant’s reduced reactivity may enhance therapeutic windows.
  • Environmental Impact: Both compounds require careful disposal to prevent environmental contamination. 2-Aminobenzothiazole’s wastewater management protocols (e.g., avoiding direct release into ecosystems) may apply analogously to the morpholino derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.